molecular formula C12H14N4 B1483915 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2098140-43-1

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1483915
CAS No.: 2098140-43-1
M. Wt: 214.27 g/mol
InChI Key: DBBIBGNTXKWHRX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridin-3-yl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclopropanases, enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, this compound may interact with pyridine-binding proteins, influencing their function and stability.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involving pyridine derivatives, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit or activate enzymes involved in the biosynthesis of cyclopropane-containing compounds . Additionally, it can bind to pyridine-binding proteins, altering their conformation and stability. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, such as changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At high doses, it can cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the biosynthesis of cyclopropane-containing compounds by interacting with cyclopropanases . Additionally, it may affect the metabolism of pyridine derivatives, altering metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to pyridine-binding proteins, facilitating its transport to specific cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the pyrazole ring using cyclopropylmethyl halides under basic conditions.

    Attachment of the Pyridin-3-yl Group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-3-yl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Chemical Biology: The compound is used as a probe to study biological pathways involving pyrazole derivatives.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
  • 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-amine

Uniqueness: 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding interactions and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-12-6-11(10-2-1-5-14-7-10)15-16(12)8-9-3-4-9/h1-2,5-7,9H,3-4,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBIBGNTXKWHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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